Product packaging for (2R,5R)-2,5-Dimethylpiperidine(Cat. No.:CAS No. 32452-45-2)

(2R,5R)-2,5-Dimethylpiperidine

Cat. No.: B2595667
CAS No.: 32452-45-2
M. Wt: 113.204
InChI Key: ICBFNPPCXPMCBP-RNFRBKRXSA-N
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Description

(2R,5R)-2,5-Dimethylpiperidine ( 32452-45-2) is a chiral, stereochemically defined piperidine derivative of significant value in medicinal chemistry and pharmaceutical research. This secondary amine serves as a key chiral building block and intermediate for the synthesis of complex molecules, with its rigid, axially-oriented structure making it particularly valuable for constructing compounds with specific three-dimensional properties. Its primary research value is demonstrated in the development of Active Pharmaceutical Ingredients (APIs), notably as a core structural component in potent Dual Orexin Receptor Antagonists (DORAs) like MK-6096, which has been investigated for the treatment of insomnia due to its exceptional in vivo activity in preclinical models . Beyond this specific application, the compound's defined stereochemistry and functional groups make it a versatile precursor in organic synthesis, useful for exploring structure-activity relationships and for the development of other chiral amines and potential therapeutics . The physical properties of this compound include a density of 0.80 g/cm³ and a boiling point of approximately 139°C . Researchers can utilize this high-purity compound to drive innovation in drug discovery programs. This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15N B2595667 (2R,5R)-2,5-Dimethylpiperidine CAS No. 32452-45-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,5R)-2,5-dimethylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-6-3-4-7(2)8-5-6/h6-8H,3-5H2,1-2H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBFNPPCXPMCBP-RNFRBKRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(NC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](NC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Properties of 2r,5r 2,5 Dimethylpiperidine

The fundamental chemical and physical properties of (2R,5R)-2,5-Dimethylpiperidine are crucial for its application in organic synthesis. These properties dictate the conditions under which it can be effectively used and manipulated.

PropertyValue
IUPAC Name This compound
CAS Number 62617-70-3
Molecular Formula C₇H₁₅N
Molecular Weight 113.20 g/mol
Boiling Point 117-120 °C
Density 0.817 g/cm³
pKa (Basic) 10.7

(Data sourced from publicly available chemical databases)

Application of 2r,5r 2,5 Dimethylpiperidine As a Chiral Auxiliary and Building Block in Asymmetric Synthesis

Role in Diastereoselective Transformations

The C2 symmetry of (2R,5R)-2,5-dimethylpiperidine provides a well-defined chiral environment, enabling high levels of stereocontrol in a variety of chemical reactions. This characteristic is particularly advantageous in diastereoselective transformations, where the auxiliary guides the formation of new stereocenters with a high degree of predictability.

Auxiliary-Mediated Asymmetric Alkylation Reactions

The use of chiral auxiliaries is a powerful strategy for the asymmetric alkylation of enolates. researchgate.net In this context, amides derived from this compound can be deprotonated to form chiral enolates. The steric hindrance imposed by the auxiliary directs the approach of an electrophile, such as an alkyl halide, to one face of the enolate, resulting in a highly diastereoselective alkylation. nih.gov This method has been successfully employed to generate α-substituted carboxylic acid derivatives with high enantiomeric purity after cleavage of the auxiliary. nih.govwilliams.edu The diastereoselectivity of these reactions is often excellent, with diastereomeric ratios exceeding 98:2 being reported. nih.gov

A notable advantage of using chiral auxiliaries is that the resulting diastereomeric products can often be separated chromatographically, allowing for the isolation of enantiomerically pure compounds even if the initial diastereoselectivity is not perfect. williams.edu The pseudoephenamine system, which shares structural similarities, has also demonstrated high diastereoselectivities in alkylation reactions, particularly in the formation of quaternary carbon centers. nih.gov

Auxiliary-Mediated Asymmetric Rearrangements (e.g., Claisen Rearrangement)

This compound and its derivatives, such as (2R,5R)-dimethylpyrrolidine, have been effectively utilized as chiral auxiliaries in asymmetric Claisen rearrangements. nih.gov This powerful carbon-carbon bond-forming reaction allows for the synthesis of γ,δ-unsaturated carbonyl compounds. When a substrate containing a this compound-derived amide undergoes a Claisen rearrangement, the chiral auxiliary directs the stereochemical outcome of the reaction, leading to the formation of the product with high diastereoselectivity. nih.govnih.gov

For instance, the asymmetric Eschenmoser-Claisen rearrangement using a C2-symmetric chiral auxiliary, (2R,5R)-dimethylpyrrolidine, has been developed for the synthesis of optically active anti-β-substituted γ,δ-unsaturated amino acids. nih.gov This method has demonstrated excellent diastereoselectivities for both aliphatic and aromatic β-substituted amino acid analogues. nih.gov Similarly, a thio-Claisen rearrangement employing a C2-symmetric chiral auxiliary, (2R,5R)-2,5-diphenylpyrrolidine, has been used to synthesize anti-β-substituted γ,δ-unsaturated amino acids with excellent diastereoselectivities. nih.gov

Control of Stereochemistry in Carbon-Carbon Bond Formations

The stereodirecting influence of this compound extends to a broader range of carbon-carbon bond-forming reactions beyond alkylations and Claisen rearrangements. youtube.com Its application as a chiral auxiliary enables the control of stereochemistry in the synthesis of various substituted piperidines. For example, the diastereoselective synthesis of 2,5- and 2,6-disubstituted piperidines has been achieved through methods such as hydrogenation and Heck reactions, where the chiral auxiliary plays a crucial role in determining the stereochemical outcome. whiterose.ac.uk

Furthermore, the related C2-symmetric pyrrolidine (B122466) derivatives have been used to control stereochemistry in the synthesis of trans-2,5-disubstituted pyrrolidines via iodocyclization of homoallylic sulfonamides. nih.gov The chiral auxiliary directs the cyclization to proceed with high stereoselectivity. nih.gov

Utility in the Construction of Complex Chiral Molecules

The ability to induce high levels of asymmetry makes this compound a valuable building block for the synthesis of complex, enantiopure molecules, including those with significant biological activity.

Synthesis of Chiral Amino Acids and Peptidomimetics

This compound and its analogues have been instrumental in the asymmetric synthesis of non-proteinogenic α-amino acids and their derivatives, which are important components of peptidomimetics. nih.gov The asymmetric Eschenmoser-Claisen rearrangement, guided by a C2-symmetric chiral auxiliary, provides a route to optically active anti-β-substituted γ,δ-unsaturated amino acids. nih.gov These amino acids are valuable building blocks in organic synthesis and for the development of novel peptide-based therapeutics. nih.govnih.gov The thio-Claisen rearrangement offers an alternative and highly diastereoselective method for preparing similar structures. nih.gov

The synthesis of chiral α-substituted amino acids has also been achieved through the alkylation of Ni(II) complexes of Schiff bases derived from chiral ligands. nih.gov This approach allows for the preparation of a variety of α-amino acid derivatives. nih.gov

Preparation of Enantiopure N-Heterocyclic Scaffolds

This compound serves as a precursor for the synthesis of various enantiopure N-heterocyclic scaffolds, which are prevalent in natural products and pharmaceuticals. ethz.ch The development of methods for the enantioselective synthesis of substituted piperidines is an active area of research. researchgate.net

Mechanistic and Stereochemical Investigations

Elucidation of Reaction Pathways and Transition States

The synthesis of the (2R,5R)-2,5-dimethylpiperidine scaffold and its derivatives is achieved through various reaction pathways, each characterized by specific intermediates and transition states. The understanding of these pathways is crucial for controlling the stereochemical outcome of the synthesis.

One prominent pathway involves the kinetic resolution of disubstituted piperidines using chiral acylating agents. nih.gov Detailed Density Functional Theory (DFT) studies on model systems, such as the reaction of cis- and trans-geometric isomers of 2,3-dimethylpiperidine (B1295095) with a chiral hydroxamic acid, have been conducted to probe the relevant transition states. nih.gov These computational studies support a concerted 7-membered transition state for the acyl transfer, providing insight into the origins of selectivity. ethz.ch The calculations, performed using methods like B3LYP/6-31G(d), help rationalize the divergent reactivity observed between different diastereomeric pairs. nih.gov

Alternative synthetic routes include:

Hydrogen Borrowing Annulation: A stereocontrolled synthesis of substituted piperidines can be achieved via a hydrogen borrowing strategy. rsc.org This pathway involves the reaction of an enantiopure diol with an amine, such as benzylamine (B48309), catalyzed by an iridium complex like [IrCp*Cl2]2. rsc.org The reaction proceeds through the oxidation of the diol to a diketone intermediate, followed by double condensation with the amine and subsequent reduction to form the piperidine (B6355638) ring.

Reductive Cyclization: 2,6-Disubstituted piperidines can be formed through the reductive cyclization of 6-oxoamino acid derivatives. whiterose.ac.uk

Catalytic Asymmetric Synthesis: A phase-transfer catalyzed asymmetric alkylation followed by a diastereoselective reductive amination represents another effective pathway. sakura.ne.jp

Radical Cyclization: A 5-exo radical cyclization of 2-methylene-N-substituted aziridines containing a phenylselenide group, initiated by tri-n-butyltin hydride and AIBN, has been reported for the synthesis of 5-methylene piperidines, which are precursors to 2,5-disubstituted piperidines. whiterose.ac.uk

These varied methodologies highlight the diverse mechanistic approaches available for constructing the piperidine core, with computational studies on transition states being instrumental in refining and predicting the outcomes of stereoselective transformations. nih.govethz.ch

Analysis of Stereocontrol Mechanisms and Diastereoselectivity

The control of stereochemistry, particularly diastereoselectivity, is a central challenge in the synthesis of this compound and related structures. The final ratio of diastereomers is highly dependent on the chosen synthetic route, reagents, and reaction conditions.

In syntheses involving the reduction of cyclic precursors, the choice of reagents and protecting groups significantly influences the stereochemical outcome. For instance, the hydrogenation of 2-substituted-5-methylene piperidines to yield 2,5-disubstituted piperidines shows that substrates with a trifluoroacetyl (TFA) protecting group are hydrogenated with greater stereoselectivity than their tert-butyloxycarbonyl (Boc) protected counterparts. whiterose.ac.uk Similarly, the reduction of a δ-lactam intermediate (compound 53) with activated Raney Nickel (Ra-Ni) resulted in an inseparable mixture of the corresponding cis and trans piperidine diastereoisomers in a 7:3 ratio. whiterose.ac.uk

The hydrogen borrowing annulation strategy, while effective for ring formation, can present challenges in achieving high diastereoselectivity. The reaction of (2R,5R)-2-methylhexane-1,5-diol with benzylamine yielded the corresponding N-benzyl-2,5-dimethylpiperidines with a diastereomeric ratio (d.r.) of 63:37, favoring the (2R,5R) isomer over the (2S,5R) meso form. rsc.org

In contrast, methods involving chiral auxiliaries or catalysts can afford high levels of diastereocontrol. The stereoselective dialkylation of phenylglycinol-derived δ-lactams allows for the generation of a quaternary stereocenter, where the stereoselectivity is governed by the relative configuration of the starting lactam. acs.org Phase-transfer catalyzed asymmetric reactions have also been shown to produce cyclic amino esters with excellent diastereoselectivity. sakura.ne.jp

Kinetic resolution provides another powerful tool for separating diastereomers and enantiomers. In the enantioselective acylation of 2,5-disubstituted piperidines, a clear trend is observed where the cis-diastereomers react faster and with higher selectivity factors (s-factors) compared to the corresponding trans-diastereomers. nih.govethz.ch This difference in reactivity is attributed to the conformational constraints of the transition states. nih.gov

Table 1: Diastereoselectivity in the Synthesis of 2,5-Disubstituted Piperidines This is an interactive table. Click on the headers to sort.

Precursor Type Reaction Diastereomeric Ratio (cis:trans or other) Reference
δ-Lactam (Compound 53) Reduction with Ra-Ni/H₂ 7:3 whiterose.ac.uk
(2R,5R)-2-Methylhexane-1,5-diol Hydrogen Borrowing Annulation 63:37 ((2R,5R):(2S,5R)) rsc.org
2,5-Disubstituted Piperidines Kinetic Resolution Higher selectivity for cis-isomers nih.govethz.ch
Phenylglycinol-derived δ-lactam Dialkylation with methyl iodide 9:1 acs.org

Conformational Analysis of this compound and its Intermediates

The three-dimensional structure and conformational preferences of the this compound ring system are fundamental to its reactivity and interactions. Like other piperidines, the ring predominantly adopts a chair conformation to minimize torsional and steric strain. acs.orgwikipedia.org For the trans-2,5-dimethyl isomer, the thermodynamically most stable conformation is a chair form where both methyl groups occupy equatorial positions, thereby avoiding unfavorable 1,3-diaxial interactions.

However, the conformational landscape can be significantly altered upon N-acylation or in the context of sterically hindered intermediates. Studies on amide derivatives of substituted piperidines, such as those formed with 2-methoxy-2-phenyl-3,3,3-trifluoropropanoic acid (MPTA), have shown that substituent methyl groups can be forced into axial positions. cdnsciencepub.comcdnsciencepub.com This is often a consequence of minimizing steric clashes between the piperidine substituents and a bulky acyl group at the nitrogen atom. cdnsciencepub.com The free energy difference between conformers with equatorial versus axial substituents can be influenced by factors like allylic strain and the nature of the N-substituent. acs.org For example, while an equatorial 2-methyl group is favored in N,2-dimethylpiperidine, the axial conformer becomes favored in N-acylpiperidines like 1-(2-methyl-1-piperidyl)ethanone. acs.org

The conformation of piperidine rings and their intermediates is not merely a structural curiosity; it has profound implications for reactivity and stereoselectivity. DFT studies have been employed to reconcile experimental results from kinetic resolutions with conformational models. nih.gov These studies highlight that the relative stability of chair conformations where a substituent is axial versus equatorial directly influences the accessibility of the transition state for acylation, thus determining the selectivity of the reaction. nih.gov Computational analysis is also a valuable tool for comparing the geometry and volume of the piperidine ring with potential bioisosteres. chemrxiv.org

Determination Methodologies for Diastereomeric and Enantiomeric Excess

Accurate measurement of diastereomeric and enantiomeric purity is essential for evaluating the success of asymmetric syntheses. A range of analytical techniques are employed for the stereochemical analysis of this compound and its precursors.

Determination of Diastereomeric Excess (de) or Ratio (dr): The most common method for determining the diastereomeric ratio of a product mixture is Nuclear Magnetic Resonance (NMR) spectroscopy , typically ¹H NMR. whiterose.ac.uksakura.ne.jpacs.org Diastereomers are distinct compounds with different physical properties and, consequently, their corresponding protons will have slightly different chemical shifts and/or coupling constants in the NMR spectrum. By integrating the signals unique to each diastereomer in the crude reaction mixture, a quantitative ratio can be established. acs.org

Determination of Enantiomeric Excess (ee): Because enantiomers have identical physical properties in a non-chiral environment, their separation or differentiation requires a chiral medium or agent.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method for determining the enantiomeric excess of chiral amines and their derivatives. sakura.ne.jp The separation is achieved on a chiral stationary phase (CSP). A variety of commercially available chiral columns are used, with the Daicel Chiralpak series (e.g., AD-H, AS-H, OD-H, IA) being particularly common. rsc.orgwhiterose.ac.uksakura.ne.jprsc.org The choice of mobile phase, typically a mixture of hexane (B92381) and an alcohol like 2-propanol, is optimized to achieve baseline separation of the enantiomers. sakura.ne.jp Detection is often performed using a UV detector. sakura.ne.jp In some cases, the piperidine must first be converted to a UV-active derivative, such as a benzamide (B126) or a carbamate, to facilitate detection and improve separation. rsc.orgsakura.ne.jp

Chiral Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC for chiral separations, often providing faster analysis times and higher efficiency. nih.gov Similar to HPLC, it uses a chiral stationary phase, but the mobile phase is a supercritical fluid, typically carbon dioxide, with a co-solvent like isopropanol. ethz.ch

Optical Methods: Circular Dichroism (CD) spectroscopy is an emerging technique for the high-throughput determination of both enantiomeric and diastereomeric excess. nih.gov This method involves training multivariate regression models with a series of CD spectra from samples of known stereoisomeric composition. Once trained, the model can rapidly and accurately predict the full stereoisomeric speciation of an unknown sample without the need for chromatographic separation. nih.gov

Table 2: Analytical Methodologies for Stereochemical Determination This is an interactive table. Click on the headers to sort.

Analysis Type Method Common Implementation Details Reference
Diastereomeric Ratio ¹H NMR Spectroscopy Integration of unique signals in the crude product spectrum. whiterose.ac.uksakura.ne.jpacs.org
Enantiomeric Excess Chiral HPLC Stationary Phase: Daicel Chiralpak (AD-H, AS-H, IA, etc.). Mobile Phase: Hexane/Isopropanol. rsc.orgwhiterose.ac.uksakura.ne.jprsc.org
Enantiomeric Excess Chiral SFC Stationary Phase: Daicel Chiralpak OJH. Mobile Phase: CO₂/Isopropanol. ethz.ch
Enantiomeric Excess Derivatization + HPLC/SFC Conversion to Cbz-derivative or benzamide for improved separation/detection. nih.govrsc.orgsakura.ne.jp
Enantiomeric & Diastereomeric Excess Circular Dichroism (CD) Training of multivariate regression models with CD spectra. nih.gov

Theoretical and Computational Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the most stable three-dimensional arrangement of atoms in a molecule and understanding its electronic characteristics. grafiati.comasianpubs.orgnih.gov For (2R,5R)-2,5-dimethylpiperidine, these calculations reveal the preferred conformations and the distribution of electrons within the molecule.

The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric strain. In the case of the cis-isomer, this compound, the two methyl groups are on the same side of the ring. This leads to two possible chair conformers that are in equilibrium: one with one methyl group in an axial position and the other in an equatorial position (axial-equatorial), and the other, higher-energy conformer with both methyl groups in axial positions. nih.gov Detailed DFT calculations, such as those at the B3LYP/6-31G(d) level of theory, can precisely calculate the bond lengths, bond angles, and dihedral angles of the optimized geometry. nih.govnrel.gov

Electronic structure calculations provide insights into the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between the HOMO and LUMO, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. grafiati.comasianpubs.org Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the electron density distribution and predict sites susceptible to electrophilic or nucleophilic attack. grafiati.comasianpubs.org

Table 1: Calculated Geometric Parameters for a Substituted Piperidine Derivative Note: Data presented below is for a related substituted piperidine and is illustrative of the types of parameters obtained from quantum chemical calculations. Specific values for this compound may vary.

Parameter Value
Bond Lengths (Å)
C-N 1.47
C-C 1.54
**Bond Angles (°) **
C-N-C 112.5
N-C-C 110.8
C-C-C 111.2

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful technique for elucidating the step-by-step pathways of chemical reactions involving this compound. mit.edusmu.edu By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, and any intermediates, as well as the high-energy transition states that connect them. mit.edunih.gov Understanding the structure and energy of these transition states is crucial for explaining reaction rates and observed selectivities. nih.gov

For instance, when this compound is used as a chiral ligand or catalyst, computational methods can model its interaction with reactants. DFT calculations are commonly used to optimize the geometries of transition state structures. nih.gov These calculations can reveal how the piperidine derivative influences the stereochemical outcome of a reaction. A detailed analysis of the transition state can show which conformer of the piperidine is involved and how its steric and electronic properties direct the approach of the reactants. nih.gov The energy difference between competing transition states leading to different stereoisomeric products can be calculated to predict the enantiomeric or diastereomeric excess of a reaction.

Prediction of Stereoselectivity in Reactions Involving this compound

A significant application of computational chemistry in the context of this compound is the prediction of stereoselectivity. nih.gov As a chiral molecule, it is often employed to control the stereochemical outcome of reactions, for example, in asymmetric synthesis. researchgate.net Computational models can provide a rational basis for understanding and predicting why one stereoisomer is formed preferentially over another.

In a study on the kinetic resolution of disubstituted piperidines, DFT calculations were used to investigate the transition states of the acylation reaction. nih.gov The calculations revealed a strong preference for the acylation of conformers where the α-substituent occupies an axial position. For cis-2,5-dimethylpiperidine, the conformer with one axial and one equatorial methyl group is the lower energy ground state. The calculations showed that the transition state involving this conformer is favored, leading to a predictable stereochemical outcome. nih.gov By comparing the calculated energies of the diastereomeric transition states, the selectivity of the reaction can be predicted with reasonable accuracy. nih.gov These predictive capabilities are invaluable in the design of new catalysts and synthetic routes. ox.ac.uk

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. nih.govmdpi.com For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape. The piperidine ring can interconvert between different chair and boat conformations, and the energy barriers for these conversions can be determined.

MD simulations can model the molecule in different environments, such as in a vacuum or in a specific solvent, to understand how intermolecular interactions affect its conformational preferences. mdpi.com The simulation tracks the positions of all atoms over time, providing a trajectory that can be analyzed to identify the most populated conformations and the timescales of conformational changes. This information is crucial, as the reactivity and biological activity of the molecule can be highly dependent on its accessible conformations. For example, a study on various dimethylpiperidines highlighted that the cis-2,5-diastereomer consists of two conformers with only a slight energy difference between them. nih.gov

Table 2: Conformational Energy Data for Dimethylpiperidines Note: This table presents generalized findings for cis- and trans-isomers of disubstituted piperidines to illustrate the concepts of conformational analysis.

Isomer Predominant Conformation Relative Energy
cis-2,5-Dimethylpiperidine Axial-Equatorial Lower
trans-2,5-Dimethylpiperidine Di-equatorial Lower
trans-2,5-Dimethylpiperidine Di-axial Higher

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules, including the relative stereochemistry of chiral centers. For (2R,5R)-2,5-dimethylpiperidine, both ¹H and ¹³C NMR provide critical data to confirm the trans relationship of the two methyl groups.

In its most stable chair conformation, the bulky methyl groups at the C2 and C5 positions preferentially occupy equatorial positions to minimize steric hindrance. This arrangement dictates the axial or equatorial orientation of the protons on the piperidine (B6355638) ring, which results in distinct chemical shifts and coupling constants. Two-dimensional NMR experiments, such as COSY and NOESY, can further confirm the spatial relationships between protons to solidify the stereochemical assignment. ipb.pt

While spectral data for the parent compound is not readily published, analysis of its derivatives, such as N-acylated or N-benzylated forms, provides insight into the core piperidine structure. For example, in N-acylpiperidines, a pseudoallylic strain can force a 2-substituent into an axial orientation, but the inherent preference of the 2,5-dimethyl structure typically dominates. nih.gov The analysis of various synthetic derivatives consistently supports the assignment of the major diastereomer as having the trans configuration. whiterose.ac.uk

¹H NMR Spectral Data for a this compound Derivative Data below is for (2R,5R)-2,5-Dimethyl-1-(3-phenylprop-2-ynyl)piperidine hydrochloride, a derivative used for analysis. psu.edu

Proton AssignmentChemical Shift (δ) ppmMultiplicityNotes
CH₃ (at C2 or C5)0.90d (doublet)Equatorial methyl group split by adjacent axial proton.
CH₃ (at C2 or C5)1.34d (doublet)Second equatorial methyl group.
Ring Protons (CH, CH₂)1.23 - 2.05m (multiplet)Complex signals from the piperidine ring protons.

¹³C NMR Spectral Data for a this compound Derivative Data below is for tert-butyl (2R,5R)-5-methylpiperidine-2-carboxylate, a related derivative. rsc.org

Carbon AssignmentChemical Shift (δ) ppmNotes
CH₃22.8Methyl carbon signal.
Ring CH₂24.6Methylene (B1212753) carbon on the piperidine ring.
Ring CH₂29.0Methylene carbon on the piperidine ring.
Ring CH₂33.8Methylene carbon on the piperidine ring.
Ring CH51.8Methine carbon at C5, adjacent to a methyl group.
Ring CH59.8Methine carbon at C2, adjacent to the carboxylate group.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is an essential analytical tool for confirming the molecular weight and elemental composition of a compound. For this compound (C₇H₁₅N), the expected exact mass is 113.1204 g/mol . High-resolution mass spectrometry (HRMS) can verify this mass with high precision, confirming the molecular formula. acs.orgsemanticscholar.orgnih.gov

The fragmentation pattern observed in the mass spectrum provides further structural evidence. As a cyclic secondary amine, this compound follows predictable fragmentation pathways. whitman.edu The molecular ion peak (M⁺) will be observed at an odd mass-to-charge ratio (m/z = 113), consistent with the nitrogen rule, which states that a compound with an odd number of nitrogen atoms will have an odd molecular weight. jove.comjove.com

The most characteristic fragmentation process for amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For this compound, α-cleavage can result in the loss of a methyl radical (•CH₃), leading to a prominent fragment ion at m/z 98 (M-15). Further fragmentation of the piperidine ring can also occur. whitman.edu

Expected Mass Spectrometry Fragmentation for this compound

m/zIonFragmentation Pathway
113[C₇H₁₅N]⁺•Molecular Ion (M⁺•)
98[C₆H₁₂N]⁺Loss of a methyl radical (•CH₃) via α-cleavage

HRMS data for a related derivative, N-benzyl-(2R,5R)-2,5-dimethylpiperidine, found [M+H]⁺ = 204.1749, confirming the formula C₁₄H₂₂N.

Infrared (IR) and UV-Vis Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. As a secondary amine, this compound exhibits several characteristic absorption bands. libretexts.org The key absorptions include a single, moderately weak N-H stretching band, C-H stretching bands from the methyl and methylene groups, and a C-N stretching vibration. orgchemboulder.comopenstax.org

Characteristic IR Absorption Bands for a Secondary Cyclic Amine Data is based on typical values for secondary amines and published spectra of derivatives. rsc.orgorgchemboulder.comrockymountainlabs.comcdnsciencepub.com

Vibrational ModeTypical Wavenumber (cm⁻¹)Intensity
N-H Stretch3350 - 3310Weak to Medium
C-H Stretch (Aliphatic)3000 - 2850Strong
N-H Bend~1600Variable (often weak or absent for secondary amines)
C-N Stretch (Aliphatic)1250 - 1020Medium to Weak
N-H Wag910 - 665Strong, Broad

UV-Vis Spectroscopy Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which typically corresponds to electronic transitions in molecules containing chromophores, such as conjugated π systems or aromatic rings. mdpi.com Saturated aliphatic amines, like this compound, lack such chromophores. Their electronic transitions (n→σ*) occur at very short wavelengths, typically below 220 nm. libretexts.orgopenstax.org Consequently, this compound is not expected to show significant absorbance in a standard UV-Vis spectrum (200-800 nm). Derivatization of the amine with a UV-active group, such as a phenyl or benzoyl group, would be necessary to make it detectable by this method. mdpi.com

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.gov This technique requires a well-ordered single crystal of the compound or a suitable crystalline derivative. researchgate.net

The determination of absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering). researchgate.net When X-rays interact with the electrons of atoms, particularly those heavier than oxygen, a small phase shift occurs. This effect breaks Friedel's Law, meaning that the intensities of reflections from opposite faces of a crystal plane (known as Bijvoet pairs) are no longer identical (I(hkl) ≠ I(-h-k-l)). wikipedia.org

The Flack parameter is a critical value refined during the data analysis that quantifies the absolute structure. wikipedia.orged.ac.uk

A Flack parameter value close to 0 indicates that the assigned absolute configuration of the molecule in the crystal model is correct. researchgate.net

A value close to 1 suggests that the model is incorrect and should be inverted to its mirror image. ed.ac.uk

A value near 0.5 may indicate that the crystal is racemic or twinned by inversion. wikipedia.org

For light-atom molecules like this compound, the anomalous scattering effect is weak. Therefore, it is common practice to form a crystalline salt or derivative with a heavier atom (e.g., a hydrochloride salt or a derivative containing bromine) to enhance the anomalous scattering signal and allow for a more reliable determination of the Flack parameter and, thus, the absolute configuration. researchgate.netuzh.ch

Future Directions in 2r,5r 2,5 Dimethylpiperidine Research

Development of Novel and Efficient Synthetic Routes

The development of new and more efficient methods for the synthesis of enantiomerically pure (2R,5R)-2,5-dimethylpiperidine and its derivatives remains a critical area of research. While several methods exist, the pursuit of shorter, more atom-economical, and scalable routes is paramount for its broader application in industrial settings.

Future synthetic strategies are expected to focus on:

Asymmetric Hydrogenation and Biocatalysis: The asymmetric hydrogenation of 2,5-dimethylpyridine (B147104) or related precursors using novel chiral catalysts is a promising avenue. researchgate.net Combining chemical synthesis with biocatalysis, such as using amine oxidases and ene-imine reductases, offers a chemo-enzymatic approach for the asymmetric dearomatization of pyridines to produce stereo-defined piperidines. nih.gov

Reductive Transamination: Rhodium-catalyzed reductive transamination of pyridinium (B92312) salts presents a rapid method for preparing a variety of chiral piperidines with high diastereo- and enantioselectivities. researchgate.net This method demonstrates good functional group tolerance, which is advantageous for synthesizing complex derivatives. researchgate.net

Dynamic Kinetic Resolution and Desymmetrization: Processes involving dynamic kinetic resolution and desymmetrization of prochiral or racemic starting materials offer a powerful strategy for the enantioselective synthesis of polysubstituted piperidines. researchgate.net

Table 1: Comparison of Emerging Synthetic Routes for Chiral Piperidines

Synthetic StrategyKey FeaturesPotential Advantages
Chemo-enzymatic DearomatizationCombination of chemical synthesis and biocatalysis (e.g., amine oxidase/ene imine reductase cascade). nih.govHigh enantio- and regio-selectivity under mild conditions. nih.gov
Enantioselective Borylative MigrationPalladium-catalyzed reaction of N-Boc-4-piperidone derivatives. rsc.orgAccess to functionalized chiral piperidinyl allylic boronates. rsc.org
Reductive TransaminationRhodium-catalyzed reaction of pyridinium salts with chiral primary amines. researchgate.netExcellent diastereo- and enantioselectivities, broad functional group tolerance. researchgate.net
Dynamic Kinetic ResolutionCyclocondensation of chiral amino alcohols with racemic or prochiral δ-oxo acid derivatives. researchgate.netDirect generation of chiral non-racemic oxazolo[3,2-a]piperidone lactams. researchgate.net

Expansion of Chiral Auxiliary and Organocatalytic Applications

The pseudo C2-symmetric nature of this compound makes it an excellent candidate for use as a chiral auxiliary and in organocatalysis. scbt.com Future research will likely explore its application in a wider range of asymmetric transformations.

Key areas for expansion include:

Asymmetric Radical Reactions: Theoretical studies using density functional methods can help rationalize the diastereoselectivity observed in radical additions to amides derived from chiral 2,5-disubstituted pyrrolidines, a related class of auxiliaries. researchgate.net These computational insights can guide the design of new applications for this compound as a chiral auxiliary in radical reactions, aiming for high diastereoselectivities. researchgate.net

Asymmetric Eschenmoser–Claisen Rearrangement: The use of (2R,5R)-dimethylpyrrolidine as a chiral auxiliary has demonstrated excellent diastereoselectivities in the synthesis of optically active anti-β-substituted γ,δ-unsaturated amino acids. nih.gov Similar applications for this compound could be explored to access novel amino acid analogs.

Organocatalysis: Chiral cis-2,5-disubstituted pyrrolidines have been successfully used as organocatalysts in enantioselective Michael additions. rsc.org Investigating this compound and its derivatives as organocatalysts in a broader array of reactions, such as aldol (B89426) reactions, Mannich reactions, and cycloadditions, is a logical next step. sakura.ne.jpsigmaaldrich.com

Integration with Flow Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic processes. Integrating the synthesis of this compound and its applications into continuous flow systems offers significant advantages in terms of safety, efficiency, and scalability.

Future directions in this area may include:

Continuous Flow Synthesis: Developing integrated, continuous flow methods for the synthesis of key intermediates can reduce reaction times and avoid the handling of toxic reagents. google.com This approach has been successfully applied to the synthesis of complex pharmaceutical ingredients and could be adapted for the production of this compound. google.com

Enzyme Membrane Reactors: The use of enzyme membrane reactors containing whole cells for continuous production processes, such as the synthesis of (2R,5R)-hexanediol, demonstrates the potential of combining flow chemistry with biocatalysis for sustainable synthesis. beilstein-journals.org Similar systems could be designed for the enantioselective synthesis of this compound.

Green Solvents and Catalysts: Research into the use of environmentally benign solvents and earth-abundant metal catalysts will be crucial for developing more sustainable synthetic routes. rsc.orgd-nb.info The optimization of reactions in green solvents like cyclopentyl methyl ether is a step in this direction. rsc.org

Advanced Computational Studies for Rational Design

Computational chemistry plays an increasingly vital role in understanding reaction mechanisms and predicting the behavior of chiral molecules. Advanced computational studies will be instrumental in the rational design of new catalysts and auxiliaries based on the this compound scaffold.

Future computational research will likely focus on:

Conformational Analysis: Detailed computational studies on the conformational preferences of N-substituted this compound derivatives can provide insights into how allylic strain and other steric and electronic effects influence their geometry and reactivity. acs.org Understanding these conformational preferences is crucial for designing more effective chiral auxiliaries and catalysts.

Mechanism and Selectivity Studies: Density Functional Theory (DFT) calculations can be employed to investigate the transition states of reactions involving this compound as a catalyst or auxiliary. researchgate.netd-nb.info This allows for a rationalization of the observed stereoselectivity and can guide the design of new ligands and catalysts with improved performance. d-nb.infonih.gov

In Silico Screening: Computational methods can be used to screen virtual libraries of this compound derivatives for their potential as catalysts or ligands in various reactions. This in silico approach can accelerate the discovery of new and more effective chiral systems. d-nb.info

Table 2: Focus Areas for Advanced Computational Studies

Research FocusComputational MethodsPotential Outcomes
Conformational PreferencesMolecular Mechanics, DFTUnderstanding of bioactive conformations and improved design of chiral auxiliaries. acs.org
Reaction MechanismsDFT, Ab initio calculationsRationalization of stereoselectivity and prediction of catalyst performance. researchgate.netd-nb.info
Catalyst/Ligand DesignVirtual Screening, QSARAccelerated discovery of novel and highly selective chiral catalysts and ligands. d-nb.infonih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2R,5R)-2,5-Dimethylpiperidine, and how can purity be optimized?

  • Methodological Answer : The synthesis involves hydrogenation of precursor compounds, followed by solvent extraction and crystallization. For example, hydrogenating intermediates like 2-(2,5-dimethylpiperidinyl)-1-phenylethanone under controlled conditions (e.g., using Pd/C catalyst) yields the target compound. Purity optimization requires fractional distillation under reduced pressure (e.g., 0.1–0.2 mmHg) and verification via chromatography (TLC/HPLC) and spectroscopic methods (¹H NMR, IR) .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Store in tightly sealed containers under inert gas (argon/nitrogen) in a cool, dry, ventilated area. Avoid exposure to ignition sources due to flammability risks. Refer to safety data sheets (SDS) for spill management (e.g., absorb spills with inert material, dispose as hazardous waste) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • ¹H NMR : Confirm stereochemistry via coupling constants and splitting patterns (e.g., axial vs. equatorial protons).
  • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.
  • Polarimetry : Measure optical rotation to verify enantiomeric purity .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in asymmetric catalysis?

  • Methodological Answer : The axial chirality of the 2R,5R configuration enhances its efficacy as a chiral ligand in transition-metal catalysis (e.g., Pd or Rh complexes). For instance, its use in N-heterocyclic carbene (NHC) ligand kits improves enantioselectivity in cross-coupling reactions. Comparative studies with diastereomers (e.g., 2S,5R) can quantify stereochemical effects on reaction outcomes .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies in antimicrobial activity (e.g., against E. coli vs. S. aureus) may arise from substituent effects or assay conditions. To address this:

  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., electron-donating vs. withdrawing groups).
  • Standardized Assays : Use uniform media (e.g., nutrient agar) and controls (e.g., streptomycin) to minimize variability .

Q. How can computational modeling guide the design of this compound-based catalysts?

  • Methodological Answer : Apply density functional theory (DFT) to predict binding affinities and transition states. For example, model interactions between the piperidine nitrogen and metal centers (e.g., Pd) to optimize ligand geometry. Validate predictions with kinetic studies (e.g., turnover frequency measurements) .

Q. What are the challenges in scaling up enantioselective synthesis of this compound, and how can they be mitigated?

  • Methodological Answer : Scaling may reduce enantiomeric excess (e.g., due to racemization during distillation). Mitigation strategies include:

  • Low-Temperature Processes : Minimize thermal degradation during purification.
  • Chiral Auxiliaries : Use enantiopure starting materials to preserve stereochemistry.
  • In-line Monitoring : Implement real-time HPLC to track purity during continuous synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.